(E)-4-(trifluoromethoxy)benzaldehyde oxime
Description
(E)-4-(Trifluoromethoxy)benzaldehyde oxime is a halogenated benzaldehyde oxime derivative characterized by a trifluoromethoxy (-OCF₃) substituent in the para position of the aromatic ring and an oxime (-CH=N-OH) functional group. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance the compound’s stability and influence its reactivity in organic synthesis or biological systems .
Properties
IUPAC Name |
(NZ)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLMISFBFTUVTD-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150162-39-3 | |
| Record name | 4-(Trifluoromethoxy)benzaldoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(trifluoromethoxy)benzaldehyde oxime typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(trifluoromethoxy)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents on benzaldehyde oxime derivatives significantly alter their physicochemical and functional behavior. Below is a comparison with key analogs:
Key Observations:
- Electron-Withdrawing Groups : The -OCF₃ group in the target compound likely increases acidity at the oxime proton (N-OH) compared to -CF₃ or -CH₃ substituents, enhancing its reactivity in nucleophilic reactions .
Biological Activity
(E)-4-(Trifluoromethoxy)benzaldehyde oxime is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C8H6F3NO2
- Molecular Weight : 209.14 g/mol
- Key Functional Groups : Aldehyde, oxime, and trifluoromethoxy
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For example, in studies involving oxime derivatives, it was found that these compounds could effectively inhibit cyclooxygenase-2 (COX-2) and lipoxygenases, which are critical in inflammatory processes .
- Apoptosis Induction : Research indicates that oxime derivatives can induce apoptosis in cancer cells. For instance, similar compounds have demonstrated the ability to downregulate anti-apoptotic proteins such as Bcl-xL and Mcl-1 in chronic myelogenous leukemia cells .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer properties of several oxime derivatives including this compound. The findings indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), with a mechanism involving apoptosis induction through the inhibition of survival signaling pathways . -
Inflammatory Response :
In a model assessing inflammatory responses, this compound demonstrated the ability to inhibit COX-2 activity, suggesting its potential as an anti-inflammatory agent. This was supported by molecular docking studies that confirmed binding interactions with the enzyme's active site .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
